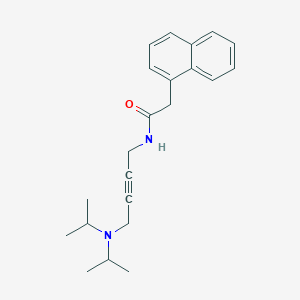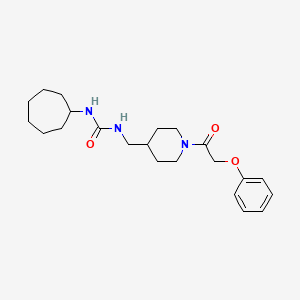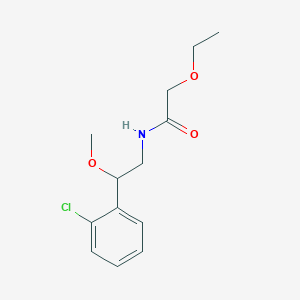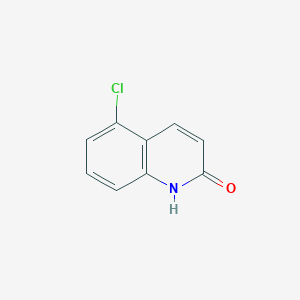![molecular formula C25H30N4O3S B2375784 N-(2,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 1359133-58-6](/img/structure/B2375784.png)
N-(2,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a useful research compound. Its molecular formula is C25H30N4O3S and its molecular weight is 466.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis Techniques and Derivatives
- The compound has been involved in Ritter reaction synthesis, contributing to the formation of spirocyclic systems and dihydroisoquinoline derivatives, as demonstrated in the work of Rozhkova et al. (2013) (Rozhkova et al., 2013).
- Another synthesis process involves the creation of azocine derivatives, showcasing the compound's utility in organic synthesis (Elix et al., 1972) (Elix et al., 1972).
- Additionally, the synthesis of spirothiazolidinone derivatives, including this compound, has shown potential antiviral applications, particularly against influenza A/H3N2 virus (Apaydın et al., 2020) (Apaydın et al., 2020).
Organic Chemistry and Heterocyclic Compounds
- In the domain of organic chemistry, the compound has been used to synthesize azaspiro[4.5]deca-6,9-dien-8-ones, contributing to the understanding of three-component condensation processes (Rozhkova et al., 2012) (Rozhkova et al., 2012).
- Research on spirothiazolidinone-based inhibitors of influenza virus membrane fusion highlighted the compound's relevance in antiviral drug development (Apaydın et al., 2021) (Apaydın et al., 2021).
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-methylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3S/c1-16-6-7-18(14-17(16)2)22-23(33-5)28-25(27-22)10-12-29(13-11-25)24(30)26-20-9-8-19(31-3)15-21(20)32-4/h6-9,14-15H,10-13H2,1-5H3,(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBVHZFXYSZKAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3(CCN(CC3)C(=O)NC4=C(C=C(C=C4)OC)OC)N=C2SC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2375703.png)



![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2375710.png)
![5H-indeno[1,2-d]pyrimidine](/img/structure/B2375711.png)
![N-(3-chloro-2-methylphenyl)-2-{[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2375713.png)


![N-[2-(1-Hydroxycyclopentyl)-2-methylpropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2375716.png)


![N-{3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propyl}prop-2-enamide](/img/structure/B2375723.png)

